![molecular formula C13H14N2O3 B2703067 1-Tert-butyl-6-nitroquinolin-4-one CAS No. 2222511-92-2](/img/structure/B2703067.png)
1-Tert-butyl-6-nitroquinolin-4-one
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Description
1-Tert-butyl-6-nitroquinolin-4-one is a chemical compound with the CAS Number: 2222511-92-2 . It has a molecular weight of 246.27 and its molecular formula is C13H14N2O3.
Molecular Structure Analysis
The InChI code for 1-Tert-butyl-6-nitroquinolin-4-one is 1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Tert-butyl-6-nitroquinolin-4-one is stored at a temperature of 28 C .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of 1-Tert-butyl-6-nitroquinolin-4-one as an anticancer agent. Its unique structure may inhibit tumor growth or interfere with cancer cell signaling pathways .
- Oxidative Cyclization Reactions : 1-Tert-butyl-6-nitroquinolin-4-one can participate in oxidative cyclization reactions. For instance, tert-butyl hydroperoxide (TBHP) promotes its cyclization, yielding products in good to excellent yields .
Medicinal Chemistry and Drug Development
Organic Synthesis
properties
IUPAC Name |
1-tert-butyl-6-nitroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQYPIBDUOZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-6-nitroquinolin-4-one |
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